molecular formula C24H27N3O3 B11510134 Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Cat. No.: B11510134
M. Wt: 405.5 g/mol
InChI Key: HWFPIQJYKRRXHM-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves multiple steps. The initial step typically includes the formation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, which are the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with different functional groups.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties.

Uniqueness

What sets Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 1-[[3-(2-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-3-30-24(29)18-12-14-26(15-13-18)16-27-21-11-7-5-9-19(21)22(23(27)28)25-20-10-6-4-8-17(20)2/h4-11,18H,3,12-16H2,1-2H3

InChI Key

HWFPIQJYKRRXHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4C)C2=O

Origin of Product

United States

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